molecular formula C15H14O2 B13730389 p-Methylbenzyl benzoate CAS No. 38418-10-9

p-Methylbenzyl benzoate

Cat. No.: B13730389
CAS No.: 38418-10-9
M. Wt: 226.27 g/mol
InChI Key: VHSYVZKRJCCJMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Methylbenzyl benzoate, systematically identified as 4-Methylbenzyl benzoate, is an organic ester compound with the molecular formula C15H14O2 and an average molecular mass of 226.27 g/mol . This compound is a structural analog of benzyl benzoate, featuring a methyl group in the para position on the benzyl ring. As a derivative, it is of significant interest in various research fields, particularly as a potential intermediate in sophisticated organic synthesis and as a subject in structural-activity relationship (SAR) studies. In industrial and applied research, this compound is valued for its potential role as a fixative in the development of novel fragrance and flavor formulations, where its structure may alter volatility and enhance the longevity of scent profiles compared to the parent benzyl benzoate . Furthermore, its structure suggests utility as a plasticizer or solvent for specific polymers and cellulose derivatives in material science research . The presence of the ester and benzyl groups in its architecture makes it a candidate substrate for exploring reaction pathways, such as hydrolysis, hydrogenation, or electrophilic aromatic substitution, where the electron-donating methyl group can influence the site and rate of reaction . While the biological and pharmacological profile of this compound itself is not fully elucidated, research into its properties often references the established activity of benzyl benzoate. Benzyl benzoate is a well-known scabicide and pediculicide, believed to exert its acaricidal effects by targeting the nervous system of parasites . It is also rapidly hydrolyzed in biological systems to benzoic acid and benzyl alcohol (further metabolized to benzoic acid), which are then conjugated and excreted . Researchers study this compound to understand how structural modifications like para-methyl substitution affect metabolic stability, bioavailability, and efficacy compared to the parent compound. This product is strictly for research use in laboratory settings and is NOT intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

38418-10-9

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(4-methylphenyl)methyl benzoate

InChI

InChI=1S/C15H14O2/c1-12-7-9-13(10-8-12)11-17-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

VHSYVZKRJCCJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of P Methylbenzyl Benzoate

Established and Emerging Synthetic Pathways for p-Methylbenzyl Benzoate (B1203000)

The synthesis of p-methylbenzyl benzoate, an ester formed from the condensation of 4-methylbenzyl alcohol and benzoic acid, is primarily achieved through well-established esterification protocols. vulcanchem.com These methods, along with emerging catalytic strategies, provide a range of options for its preparation, each with distinct advantages and limitations.

The most common method for synthesizing this compound is through Fischer esterification. This acid-catalyzed nucleophilic acyl substitution involves the reaction of benzoic acid with p-methylbenzyl alcohol. pbworks.com The mechanism is initiated by the protonation of the carbonyl group of benzoic acid, which enhances its electrophilicity, allowing for the nucleophilic attack of the alcohol. pbworks.com Subsequent proton transfer and elimination of water lead to the formation of the ester. pbworks.com

To drive the equilibrium towards the product side and achieve high yields, several optimization strategies can be employed. pbworks.comtcu.edu One common approach is to use an excess of one of the reactants, typically the less expensive one. Another effective method is the removal of water as it is formed, often accomplished through azeotropic distillation using a Dean-Stark apparatus. vulcanchem.comtcu.edu

A metal-free oxidative self-esterification of 4-methylbenzyl alcohol has been reported to produce p-methylbenzyl 4-methylbenzoate with a high yield. nih.gov This reaction can be catalyzed by the basic ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) using oxygen as the oxidant. nih.gov The proposed mechanism involves the activation of the alcohol's O-H group, followed by the generation of an aldehyde intermediate. nih.gov

Table 1: Comparison of Esterification Methods for this compound Synthesis

Parameter Acid-Catalyzed Esterification Enzymatic Esterification
Reactants 4-Methylbenzyl alcohol, Benzoic acid 4-Methylbenzyl alcohol, Benzoic acid
Catalyst Sulfuric acid Lipase (B570770) (e.g., Candida antarctica)
Conditions Reflux at 120°C, 6–8 hours 50°C, 24 hours in tert-butyl alcohol
Yield ~85–90% ~70–75%
Environmental Impact High (acid waste) Low (biodegradable catalyst)
Scalability Suitable for industrial scale Primarily lab-scale

Source: vulcanchem.com

Catalysis offers alternative and often more efficient routes for the synthesis of this compound and related esters. These methods can be broadly categorized into homogeneous, heterogeneous, and biocatalytic approaches.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been explored for esterification reactions. For instance, palladium-based catalysts have shown remarkable efficacy in various organic transformations, including the synthesis of complex molecules. thieme-connect.de While specific examples for this compound are not extensively detailed, the principles of homogeneous catalysis are applicable.

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. dtu.dk For the aerobic oxidation of benzyl (B1604629) alcohols, which is a related transformation, various heterogeneous catalysts have been investigated. For example, a holey lamellar high-entropy oxide catalyst has demonstrated high activity in the solvent-free aerobic oxidation of benzyl alcohol and its derivatives, including methylbenzyl alcohol. osti.gov Another study reported the use of a commercially available palladium on carbon catalyst for the α-alkylation of ketones with alcohols, proceeding via a hydrogen borrowing mechanism. dtu.dk Furthermore, carbon-supported platinum catalysts have been shown to be effective for the aerobic oxidative coupling of alcohols and ammonia (B1221849) to synthesize nitriles. acs.org A Fe3O4@P4VP@MIL-100(Fe) core-shell structure has also been utilized for the aerobic oxidation of benzyl alcohols, with p-methylbenzyl alcohol affording a 99% yield of the corresponding aldehyde. rsc.org

Biocatalysis has emerged as a green and sustainable alternative for chemical synthesis. Enzymes, such as lipases, can catalyze the esterification of 4-methylbenzyl alcohol and benzoic acid under mild conditions. vulcanchem.com For instance, using a lipase from Candida antarctica in tert-butyl alcohol at 50°C can yield this compound in approximately 70-75% after 24 hours. vulcanchem.com

Furthermore, cascade biocatalysis involving alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) has been developed for the efficient conversion of alcohols to their corresponding carboxylic acids. nih.govnih.gov A whole-cell catalytic system has been established that shows high efficiency in converting p-methylbenzyl alcohol into p-methylbenzoic acid, which can then be used in the synthesis of the target ester. nih.govnih.gov The aromatic prenyltransferase FgaPT2 has also been shown to catalyze the transfer of a p-methylbenzyl group from its pyrophosphate donor to L-tryptophan. rsc.org

Table 2: Research Findings on Biocatalytic Transformations of p-Methylbenzyl Alcohol

Biocatalytic System Transformation Key Findings Reference
Lipase (Candida antarctica) Esterification with benzoic acid Yields of ~70-75% under mild conditions. vulcanchem.com
ADH-90, ALDH-40, LreNox Oxidation to p-methylbenzoic acid High-efficiency conversion in a cascade reaction. nih.govnih.gov
FgaPT2 Alkylation of L-tryptophan Demonstrates the enzymatic transfer of the p-methylbenzyl group. rsc.org

Catalytic Approaches in this compound Synthesis

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is largely dictated by the ester functional group and the p-methylbenzyl moiety. This allows for a variety of chemical transformations and derivatizations.

The p-methylbenzyl (MBn) group, a component of this compound, is a valuable protecting group for alcohols in organic synthesis. oup.comresearchgate.net Its utility stems from its stability under various conditions and its selective removal.

The MBn group is typically introduced via the Williamson ether synthesis or by using p-methylbenzyl 2,2,2-trichloroacetimidate with a catalytic amount of a Lewis acid like zinc(II) triflate. oup.com The latter method is particularly useful for substrates that are sensitive to basic conditions. oup.com

A key feature of the MBn group is its selective deprotection. It can be cleaved oxidatively using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). vulcanchem.comacs.org This allows for orthogonal deprotection strategies, where the MBn group can be removed selectively in the presence of other protecting groups like the standard benzyl (Bn) group. acs.org Conversely, the p-methoxybenzyl (PMB) group can be removed with ceric ammonium (B1175870) nitrate (B79036) (CAN) while the MBn group remains intact. acs.org This orthogonality is crucial in the synthesis of complex molecules. researchgate.net

Table 3: Comparison of Benzyl-type Protecting Groups

Protecting Group Abbreviation Deprotection Conditions Key Features Reference
Benzyl Bn Hydrogenolysis (e.g., H₂, Pd/C) Generally stable, common protecting group. oup.comwikipedia.org
p-Methoxybenzyl PMB Oxidative (CAN, DDQ), Acidic More acid-labile than Bn; allows for selective oxidative removal. researchgate.netacs.orgtotal-synthesis.com

Reaction Mechanism Elucidation in this compound Formation

The formation of this compound, an ester, is most commonly achieved through the esterification of p-methylbenzyl alcohol with benzoic acid. The elucidation of the reaction mechanism, particularly for acid-catalyzed processes, is critical for optimizing reaction conditions and maximizing yield. The predominant mechanism is a multi-step pathway involving nucleophilic acyl substitution, widely recognized as the Fischer-Speier esterification mechanism. tcu.eduyoutube.com

The established mechanism proceeds through several key steps:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com The resonance stabilization of the resulting cation enhances its formation. youtube.com

Nucleophilic Attack: The hydroxyl oxygen of p-methylbenzyl alcohol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon of the protonated benzoic acid. youtube.com This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion.

Proton Transfer: A proton is transferred from the oxonium ion (originating from the alcohol's hydroxyl group) to one of the original hydroxyl groups of the benzoic acid moiety. This intramolecular or solvent-assisted transfer results in the formation of a good leaving group, water.

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This step yields the protonated form of the final ester.

Deprotonation: In the final step, the protonated ester is deprotonated, typically by the conjugate base of the catalyst or a molecule of the alcohol, to give the neutral this compound molecule and regenerate the acid catalyst, allowing it to participate in another catalytic cycle. youtube.com

Kinetic studies on related reactions provide insight into the electronic effects influencing the reaction rate. The presence of the electron-donating p-methyl group on the benzyl alcohol reactant is expected to enhance its nucleophilicity, although detailed kinetic studies specifically for the esterification to this compound are not widely published. However, studies on the oxidation of various substituted benzyl alcohols have shown that electron-releasing groups accelerate reactions where the alcohol's oxygen atom acts as a nucleophile. orientjchem.org The observed order of reactivity for the oxidation of benzyl alcohols was p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂, which supports the idea that the electron-donating methyl group in p-methylbenzyl alcohol enhances the reactivity at the benzylic position compared to unsubstituted benzyl alcohol. orientjchem.org

Below is a data table summarizing research findings relevant to the reactivity of the precursors of this compound.

ParameterReactant/SubstrateCatalyst/ReagentObservationImplication for Mechanism
Reaction Order Benzoic Acid and Methanol (B129727)Sulfuric AcidThe reaction is first order with respect to both the carboxylic acid and the alcohol. researchgate.netThe rate-determining step likely involves the bimolecular interaction of the protonated acid and the alcohol.
Substituent Effect para-Substituted Benzyl AlcoholsAcidified DichromateReactivity order: p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂. orientjchem.orgElectron-donating groups like p-methyl increase the nucleophilicity of the alcohol, facilitating attack on the electrophile.
Catalyst Role Benzoic AcidSulfuric AcidThe catalyst is necessary to protonate the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. tcu.eduyoutube.comThe reaction proceeds via a cationic intermediate, characteristic of acid catalysis.
Equilibrium Control Benzoic Acid and n-ButanolSulfuric AcidRemoval of water via a Dean-Stark trap drives the reaction to a high yield. tcu.eduThe reaction is reversible, and product formation is favored by shifting the equilibrium according to Le Chatelier's principle. tcu.edu

An alternative, "greener" route for the synthesis of this compound involves enzymatic catalysis. vulcanchem.com Lipases, for instance, can catalyze the esterification under milder conditions, such as at 50°C in an organic solvent like tert-butyl alcohol. vulcanchem.com The mechanism for enzymatic esterification differs significantly, proceeding through an acyl-enzyme intermediate. In this pathway, the enzyme's active site (often a serine residue) attacks the carboxylic acid, forming a covalent intermediate and releasing the alcohol. This intermediate then reacts with the p-methylbenzyl alcohol to yield the ester and regenerate the enzyme. While often slower, this method avoids the use of harsh acids and high temperatures. vulcanchem.com

Comprehensive Spectroscopic and Structural Elucidation Techniques for P Methylbenzyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for p-Methylbenzyl Benzoate (B1203000)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of p-Methylbenzyl benzoate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) NMR Applications in Positional and Stereochemical Analysis

Proton NMR (¹H NMR) is instrumental in identifying the position of hydrogen atoms within the this compound molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzoate and the p-methylbenzyl groups resonate in the downfield region, typically between δ 7.25 and 8.10 ppm. vulcanchem.com The two protons of the methylene (B1212753) group (-CH₂-) adjacent to the ester oxygen appear as a characteristic singlet around δ 5.27 ppm. rsc.org The three protons of the methyl group (-CH₃) on the tolyl ring give rise to a singlet at approximately δ 2.30 ppm. rsc.org The integration of these signals provides the relative ratio of the number of protons of each type, confirming the molecular formula.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Type Chemical Shift (δ, ppm) in CDCl₃ Multiplicity
Aromatic Protons 7.25 - 8.10 Multiplet
Methylene Protons (-CH₂-) 5.27 Singlet
Methyl Protons (-CH₃-) 2.30 Singlet

This table presents typical ¹H NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Framework Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, appearing at approximately δ 166.26 ppm. rsc.org The aromatic carbons resonate in the region of δ 125-138 ppm, with the specific shifts influenced by their position and the electronic effects of the substituents. For instance, the carbon atoms of the p-methylbenzyl group show distinct signals, with the quaternary carbon attached to the methyl group appearing around δ 137.99 ppm and the other aromatic carbons resonating at various positions within the aromatic region. rsc.org The methylene carbon (-CH₂-) is observed at approximately δ 66.64 ppm, while the methyl carbon (-CH₃) gives a signal at around δ 21.12 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Type Chemical Shift (δ, ppm) in CDCl₃
Carbonyl Carbon (C=O) 166.26
Aromatic Carbons 125.93 - 137.99
Methylene Carbon (-CH₂-) 66.64
Methyl Carbon (-CH₃-) 21.12

This table presents typical ¹³C NMR chemical shifts for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques in Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.

HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.nethw.ac.uk This is crucial for distinguishing between the various aromatic signals. HMBC experiments, on the other hand, show correlations between protons and carbons that are separated by two or three bonds. researchgate.netresearchgate.net This long-range connectivity information is essential for piecing together the entire molecular framework and confirming the ester linkage between the benzoic acid and p-methylbenzyl alcohol moieties. For example, an HMBC correlation would be expected between the methylene protons (-CH₂-) and the carbonyl carbon (C=O), as well as the quaternary carbon of the benzoate ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

The IR spectrum of this compound is characterized by a strong absorption band around 1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. vulcanchem.com Another significant band appears near 1270 cm⁻¹, corresponding to the C-O stretching vibration of the ester linkage. vulcanchem.com The presence of aromatic rings is confirmed by C=C stretching vibrations in the 1600 cm⁻¹ region. vulcanchem.com Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and assign the vibrational frequencies, providing a deeper understanding of the molecular dynamics. researchgate.netepstem.net

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often give strong Raman signals. Studies on similar molecules like methyl p-hydroxy benzoate have shown that Surface-Enhanced Raman Scattering (SERS) can provide detailed information about the orientation of the molecule on a metal surface. researchgate.net

Table 3: Key Infrared (IR) Absorption Bands for this compound

Vibrational Mode Frequency (cm⁻¹) (KBr)
C=O Stretch (Ester) 1720
C-O Stretch (Ester) 1270
C=C Stretch (Aromatic) 1600

This table presents characteristic IR absorption frequencies. The exact positions may vary based on the sample preparation method.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, the molecular ion can be unstable and undergo fragmentation. A common fragmentation pathway for esters involves cleavage of the bonds adjacent to the carbonyl group. For this compound, this could lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a p-methylbenzyl radical, or a p-methylbenzyl cation (CH₃C₆H₄CH₂⁺, m/z 105) and a benzoate radical. Due to the stability of the tropylium (B1234903) ion, a rearrangement to the tropylium cation (C₇H₇⁺, m/z 91) is also a prominent fragmentation pathway for benzyl-containing compounds. nih.gov The fragmentation pattern serves as a molecular fingerprint that can be used for identification. libretexts.org

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

Computational and Theoretical Chemistry Studies of P Methylbenzyl Benzoate

Quantum Chemical Calculations and Electronic Structure Theory for p-Methylbenzyl Benzoate (B1203000)

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and energy levels. For molecules incorporating the p-Methylbenzyl benzoate moiety, these studies have elucidated geometric, electronic, and thermodynamic properties. epstem.netresearchgate.net

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. epstem.netvjst.vn It is favored for its balance of accuracy and computational cost. Studies on complex molecules containing the this compound structural unit have consistently utilized DFT, particularly the B3LYP functional, to perform geometry optimization. epstem.netresearchgate.net This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule.

In these theoretical investigations, basis sets such as 6-311++G(d,p) or 6-31G(d,p) are commonly paired with the B3LYP functional. epstem.netepstem.net The optimization process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a complex benzoate derivative containing a p-methylbenzyl group, the longest bond length was identified between specific carbon atoms, calculated at 1.52 Å. epstem.net Such calculations are crucial for understanding the molecule's spatial configuration and steric properties. Beyond geometry, DFT is also employed to calculate thermodynamic properties like thermal energy (E), entropy (S), and heat capacity at constant volume (Cv), providing a comprehensive energetic profile of the molecule. epstem.netresearchgate.net

Table 1: Common DFT Methodologies Used in Studies of this compound Containing Molecules

Parameter Method/Basis Set Purpose
Functional B3LYP, B3PW91 To approximate the exchange-correlation energy. researchgate.netepstem.net
Basis Set 6-311++G(d,p), 6-31G(d,p) To describe the atomic orbitals used in the calculation. epstem.netepstem.net

The Frontier Molecular Orbital (FMO) theory is a key component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mjcce.org.mk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEg), is a critical indicator of molecular stability and reactivity. epstem.netresearchgate.net A smaller gap suggests the molecule is more easily excitable and thus more reactive.

In studies of molecules containing the this compound framework, the HOMO and LUMO energies are calculated using DFT. epstem.netepstem.net These energies are then used to derive various global reactivity descriptors:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors help quantify the molecule's reactivity profile, predicting how it will interact with other chemical species. epstem.net For example, analysis of the molecular electrostatic potential (MEP) surface, which is also derived from these calculations, visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its reactive sites. mjcce.org.mk

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Significance
HOMO-LUMO Gap (ΔEg) ELUMO - EHOMO Indicates chemical reactivity and stability. epstem.net
Electronegativity (χ) (I + A) / 2 Measures the power of an atom to attract electrons. epstem.net
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron configuration. epstem.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation around single bonds. For a flexible molecule like this compound, with rotatable bonds in its ester linkage and connecting the benzyl (B1604629) group, multiple low-energy conformations can exist. These conformations can influence the molecule's physical properties and biological interactions. While specific conformational analysis and molecular dynamics (MD) simulations for this compound are not prominent in the reviewed literature, these techniques are vital for understanding such molecules.

MD simulations can provide insights into the dynamic behavior and conformational preferences of benzoate esters in different environments. Such simulations model the atomic movements over time, allowing researchers to explore the molecule's accessible conformational space and the energetic barriers between different conformers. researchgate.net For related aromatic molecules, these studies have been used to understand torsional motions and the stability of different rotational isomers. acs.org A thorough conformational analysis of this compound would identify the most stable conformers and the dynamics of their interconversion, which are crucial for a complete understanding of its structure-property relationships.

Theoretical Prediction of Spectroscopic Parameters for this compound

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net For molecules containing the this compound structure, theoretical IR, ¹H-NMR, and ¹³C-NMR spectra have been calculated using DFT. epstem.netresearchgate.netepstem.net

The calculation of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.netresearchgate.net This approach has been successfully applied to complex benzoate esters in both the gaseous phase and in solvents like DMSO, showing a good correlation between calculated and experimental chemical shifts. epstem.netresearchgate.net

Similarly, theoretical vibrational frequencies (IR spectra) are calculated from the optimized molecular geometry. epstem.netepstem.net The initial calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and other systematic errors inherent in the computational method. researchgate.net Programs such as Veda4f are used to aid in the assignment of specific vibrational modes, such as C=O stretching, C-H bending, and aromatic ring vibrations, to the calculated frequencies. epstem.netresearchgate.net These theoretical spectra serve as a powerful tool for interpreting experimental data and confirming the structural assignments of synthesized compounds. researchgate.net

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopy Computational Method Notes
NMR (¹H, ¹³C) GIAO (Gauge-Independent Atomic Orbital) Calculates isotropic chemical shifts, often performed for gas phase and solvent models. epstem.netresearchgate.net

Biological and Biochemical Interactions of P Methylbenzyl Benzoate Mechanistic and in Vitro Focus

Cellular and Microbial Metabolism of p-Methylbenzyl Benzoate (B1203000)

Information regarding the specific cellular and microbial metabolism of p-methylbenzyl benzoate is limited in the provided search results. However, general principles of benzoate and benzyl (B1604629) alcohol metabolism by microorganisms can be inferred.

Bacterial and Fungal Biodegradation Pathways

The biodegradation of aromatic compounds like benzoates and benzyl alcohols by bacteria and fungi is a well-documented process. These pathways generally involve the initial conversion of the substrate through oxidation or hydrolysis into central intermediates like catechol or protocatechuate. These intermediates are then further degraded via ring cleavage pathways.

While direct evidence for the biodegradation pathway of this compound is not available in the search results, the enzymatic hydrolysis of this compound into p-methylbenzyl alcohol and benzoic acid would be a logical first step. google.com Both of these products are known to be biodegradable. For instance, various microorganisms are known to degrade benzyl alcohol.

Isolation and Characterization of Microorganisms Involved in this compound Transformation

Specific microorganisms capable of transforming this compound have not been explicitly identified in the provided search results. However, the search for and characterization of microbes with the ability to degrade related compounds is an active area of research. For example, a novel carboxylesterase from Thermobifida fusca KW3 has been identified and characterized for its ability to hydrolyze PET model substrates, including ethylene (B1197577) glycol bis-(p-methylbenzoate). nih.gov This suggests that bacteria, particularly actinomycetes, are promising sources of enzymes for the transformation of such esters.

Natural Occurrence and Biosynthetic Pathways of this compound and Related Compounds

The natural occurrence of this compound is not explicitly mentioned in the provided search results. While benzoates and benzyl derivatives are common in nature, found in many plants as esters, the specific p-methylated form of benzyl benzoate is not highlighted as a known natural product in these sources.

The biosynthesis of benzyl benzoate in plants typically involves the esterification of benzoic acid with benzyl alcohol, both of which are derived from the shikimate pathway via phenylalanine. It is conceivable that if p-cresol (B1678582) and benzoic acid are present in the same biological system, enzymatic esterification could potentially lead to the formation of this compound. However, no direct evidence for a natural biosynthetic pathway leading to this compound is available in the provided search results.

Advanced Analytical Methodologies for Detection and Quantification of P Methylbenzyl Benzoate

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of individual components within a mixture. For a compound like p-Methylbenzyl benzoate (B1203000), both gas and liquid chromatography serve as powerful tools for its separation and subsequent quantification. The choice between these techniques often depends on the compound's volatility, thermal stability, and the complexity of the sample matrix.

Gas Chromatography (GC) Coupled with Various Detectors

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds that are thermally stable, a category into which benzoate esters fall. In GC, the sample is vaporized and separated as it travels through a capillary column containing a stationary phase.

The separation is typically achieved using non-polar or mid-polar capillary columns, such as those with a dimethylpolysiloxane or trifluoropropyl methyl polysiloxane stationary phase. oup.com The retention time, which is the time it takes for the compound to pass through the column, is a key parameter for identification. Following separation, a detector is used for quantification. A Flame Ionization Detector (FID) is commonly employed for organic compounds and offers high sensitivity. wiley-vch.de The internal standard method is often recommended for manual injections to ensure accuracy. nih.gov

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis of Benzoate Esters

ParameterExample ConditionSource(s)
Column Agilent DB-1 (dimethylpolysiloxane), 10 m x 0.1 mm ID, 0.1 µm film wiley-vch.de
Carrier Gas Helium wiley-vch.de
Flow Rate 0.8 mL/min (constant flow) wiley-vch.de
Injection Mode Splitless oup.com
Temperature Program Initial 60°C, ramp at 60°C/min to 300°C, hold for 1 min wiley-vch.de
Detector Flame Ionization Detector (FID) wiley-vch.de

Liquid Chromatography (LC) with High-Resolution Detection

High-Performance Liquid Chromatography (HPLC) is the technique of choice for compounds that may be thermally unstable or not sufficiently volatile for GC. nih.gov For benzoate esters, reversed-phase HPLC is the most common approach.

In this method, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer to control pH. sielc.comresearchgate.net Separation is achieved based on the compound's polarity. Detection is frequently performed using an Ultraviolet (UV) or a Photodiode Array (PDA) detector, as the benzene (B151609) ring in the benzoate structure absorbs UV light effectively. Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems using columns with smaller particle sizes (e.g., superficially porous particles) can achieve high-resolution separations in significantly shorter times. shimadzu.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Benzoate Ester Analysis

ParameterExample ConditionSource(s)
Column C18 (e.g., Waters Symmetry C-18, 250 x 4.6mm, 5µm) researchgate.net
Mobile Phase Acetonitrile and acetate (B1210297) buffer (pH 4.4) (35:65 v/v)
Flow Rate 1.0 mL/min researchgate.net
Detection PDA or UV Detector
Wavelength 230 nm or 254 nm researchgate.net
Column Temperature 30°C researchgate.net

Hyphenated Techniques for Comprehensive Analysis

To achieve unambiguous identification and enhanced sensitivity, chromatographic systems are often coupled with mass spectrometers. These "hyphenated" techniques provide a second dimension of data, making them indispensable for complex analyses.

GC-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. gcms.cz As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact), and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly confident identification by comparing it to spectral libraries. gcms.czrestek.com GC-MS is a standard method for analyzing fragrance components, which often include a variety of esters, and for detecting trace levels of volatile organic compounds in environmental samples. gcms.cznih.gov For instance, the mass spectrum for the related methyl benzoate shows characteristic fragments at mass-to-charge ratios (m/z) of 136 (molecular ion), 105, 77, and 51. restek.com

LC-Mass Spectrometry (LC-MS/MS)

For analyses requiring the highest sensitivity and selectivity, particularly in complex matrices like biological fluids or wastewater, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govnih.gov This technique couples HPLC with a mass spectrometer that can perform multiple stages of mass analysis. nih.gov In a typical LC-MS/MS experiment, a specific precursor ion for the target analyte is selected and fragmented to produce characteristic product ions. This transition is highly specific and allows for accurate quantification even at very low concentrations, with minimal interference from the sample matrix. nih.govfrontiersin.org This approach is invaluable for quantifying pharmaceutical and personal care products, including preservatives like parabens, in environmental and biological samples. nih.govfrontiersin.org

Development and Validation of Analytical Methods for p-Methylbenzyl Benzoate in Complex Matrices

The development of a reliable analytical method for this compound in complex matrices such as cosmetics, food, or environmental samples requires a rigorous validation process to ensure the results are accurate and reproducible. frontiersin.org This process involves evaluating several key performance parameters according to established guidelines.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For example, methods for related preservatives have shown linearity with correlation coefficients (r²) exceeding 0.998. researchgate.net

Accuracy: The closeness of the test results to the true value, often assessed by analyzing spiked samples. Average recoveries for similar compounds are typically expected to be in the range of 95-105%. researchgate.net

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values below 6% being common. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Sample preparation is a critical step in the analysis of complex matrices. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction are often employed to remove interfering substances and concentrate the analyte before chromatographic analysis. nih.govfrontiersin.org

Table 3: Example Method Validation Parameters for Benzoate Preservatives in Various Matrices

ParameterMatrixObserved ValueSource(s)
Linearity Range Nystatin Suspensions50-1000 µg/mL
Correlation Coefficient (r²) Beverages, Sauces> 0.9984 researchgate.net
Accuracy (Recovery) Nystatin Suspensions97-98%
Precision (%RSD) Beverages, Sauces0.86–6.0% researchgate.net
LOQ Nystatin Suspensions0.3-0.5 µg/mL

Environmental Chemistry and Fate of P Methylbenzyl Benzoate

Environmental Occurrence and Distribution in Various Ecosystems

While direct monitoring data for p-Methylbenzyl benzoate (B1203000) in the environment is scarce, its potential occurrence can be inferred from the widespread presence of its precursor and related compounds, such as xylenes (B1142099) and benzoates. Xylenes are common industrial chemicals used as solvents and in the production of polymers, leading to their release into the environment through industrial discharges and accidental spills. researchgate.netenv.go.jp For instance, p-xylene (B151628), a direct precursor in some synthetic routes to p-methylbenzyl alcohol (a component of p-methylbenzyl benzoate), has become a ubiquitous pollutant in aquatic systems downstream from industrial areas. researchgate.net

The environmental distribution of a substance like this compound is governed by its physical and chemical properties. As an ester with low water solubility and a predicted octanol-water partition coefficient (LogP) of 3.8, it is expected to adsorb to organic matter in soil, sediment, and sludge rather than remaining in the aqueous phase. Its production and use in organic synthesis may result in its release to the environment through various waste streams. nih.gov The environmental fate of related benzoate esters is considered in screening assessments, which group them based on structure to predict their ecological risk. canada.ca Given its structure, this compound would likely be found in industrial wastewater and in sediments of receiving water bodies.

Biodegradation and Biotransformation Pathways in Environmental Compartments

The biodegradation of this compound is expected to commence with the hydrolysis of the ester bond, a common metabolic reaction for ester-containing compounds. This initial step would yield p-methylbenzyl alcohol and benzoic acid. Both of these breakdown products are known to be biodegradable under various environmental conditions.

Biodegradation of Benzoic Acid: Benzoic acid is a central intermediate in the anaerobic metabolism of many aromatic compounds. ethz.ch Aerobic metabolism of benzoate typically proceeds through two main pathways: dioxygenation to form catechol or monooxygenation to form protocatechuate, which are then further degraded. ethz.ch Under anaerobic conditions, benzoate is often converted to benzoyl-CoA, which enters a central degradation pathway leading to the cleavage of the aromatic ring. ethz.chasm.org

Biodegradation of p-Methylbenzyl Alcohol: The biotransformation of the p-methylbenzyl moiety follows the well-documented oxidative pathway for p-xylene. Microorganisms like Pseudomonas species are capable of degrading p-xylene and its derivatives. nih.gov The pathway involves the sequential oxidation of the methyl group:

p-Xylene → p-Methylbenzyl alcohol: The initial step is the oxidation of one of the methyl groups of p-xylene.

p-Methylbenzyl alcohol → p-Tolualdehyde: The alcohol is then oxidized to the corresponding aldehyde by alcohol dehydrogenases. researchgate.netnih.govoup.com

p-Tolualdehyde → p-Toluic acid: The aldehyde is further oxidized to a carboxylic acid, p-toluic acid, by aldehyde dehydrogenases. researchgate.netnih.govnih.gov

p-Toluic acid → Further degradation: p-Toluic acid is then metabolized, often via the formation of 4-methylcatechol, which undergoes ring cleavage. nih.gov

Studies on the natural attenuation of p-xylene in marine environments have identified p-methylbenzyl alcohol, p-methyl benzaldehyde, and p-toluic acid as the major intermediates. researchgate.netnih.gov The bacterium Pseudomonas aeruginosa has been shown to metabolize p-xylene to p-toluic acid via p-methylbenzyl alcohol. oup.comtandfonline.com Similarly, Pseudomonas putida degrades toluene (B28343) and xylenes, with the corresponding carboxylic acids (benzoate or toluate) being key intermediates. researchgate.net Under anaerobic conditions, a denitrifying bacterium, strain pMbN1, has been shown to degrade 4-methylbenzoate (p-toluate). asm.org

Table 1: Key Intermediates in the Biodegradation of p-Xylene (and by extension, the p-methylbenzyl moiety)

CompoundRole in PathwayReference Organism/System
p-Methylbenzyl alcoholFirst oxidation productPseudomonas Pxy, Pseudomonas aeruginosa
p-TolualdehydeSecond oxidation productPseudomonas Pxy, Marine Microcosms
p-Toluic acid (4-Methylbenzoate)Third oxidation product; accumulates transientlyPseudomonas Pxy-40, Marine Microcosms
4-MethylcatecholRing cleavage precursorPseudomonas Pxy-82

Photodegradation and Chemical Stability in Aquatic and Atmospheric Environments

Aquatic Environments: In sunlit aquatic environments, direct photolysis can be a significant degradation pathway for organic compounds that absorb light at wavelengths greater than 290 nm (the solar cutoff at the Earth's surface). jst.go.jp this compound, containing two aromatic rings, is expected to absorb UV radiation and be susceptible to photodegradation.

Studies on the natural attenuation of p-xylene in simulated marine conditions have demonstrated the role of photodegradation. nih.gov The photo-oxidation of p-xylene in marine water is predicted to yield 4-methylbenzyl alcohol and p-tolualdehyde, which are also key intermediates in its biodegradation. researchgate.net It is plausible that the ester linkage in this compound could be cleaved photolytically, a common reaction for esters, yielding p-methylbenzyl alcohol and benzoic acid radicals, which would then undergo further reactions. The presence of dissolved organic matter in natural waters can also lead to indirect photolysis through sensitization or the generation of reactive oxygen species. jst.go.jp

Chemical Stability: As an ester, this compound is susceptible to chemical hydrolysis, especially under acidic or basic conditions, although this process is generally slow in neutral environmental waters. chemicalbook.com Its stability is therefore pH-dependent. In the atmosphere, organic compounds can be degraded by reacting with photochemically generated hydroxyl radicals (•OH). The rate of this reaction is a primary determinant of a compound's atmospheric lifetime. While specific data for this compound is not readily available, by analogy with similar aromatic esters, it is expected to be moderately reactive towards •OH radicals, leading to its degradation.

Table 2: Toxicity of p-Xylene and its Degradation Intermediates to Marine Microalgae

ChemicalTest Organism96-hour EC50 (mg L⁻¹)
p-XylenePhaeodactylum tricornutum6.76
p-Methyl benzaldehydePhaeodactylum tricornutum18.06
4-Methylbenzyl alcoholPhaeodactylum tricornutum33.19
p-Toluic acidPhaeodactylum tricornutum108.64
p-XyleneSkeletonema costatum8.89
p-Methyl benzaldehydeSkeletonema costatum12.82
4-Methylbenzyl alcoholSkeletonema costatum19.34
p-Toluic acidSkeletonema costatum49.31
Source: researchgate.net

This data shows that for these marine microalgae, the toxicity of the intermediates formed during the degradation of p-xylene is lower than that of the parent compound. researchgate.net

Methodologies for Environmental Impact Assessment Related to this compound

Assessing the environmental impact of a chemical like this compound involves a structured approach to characterize its potential risks to ecosystems. This typically includes evaluating both its environmental exposure and its inherent hazards.

One such methodology is the Ecological Risk Classification of Organic Substances (ERC) approach. canada.ca The ERC is a risk-based framework that considers multiple metrics for both hazard and exposure. It combines various lines of evidence to classify substances based on their potential to cause environmental harm, discriminating between substances of lower or higher potency and those with lower or higher potential for exposure in different environmental media (air, water, soil). canada.ca For a substance like this compound, this would involve using its physical-chemical properties (e.g., solubility, vapor pressure, LogP) to model its environmental fate and distribution, and using toxicological data (or data from analogues) to estimate its hazard potential.

Another comprehensive methodology is Life Cycle Impact Assessment (LCIA) , which is a phase within a broader Life Cycle Assessment (LCA). europa.eu The LCIA process quantifies the potential environmental burdens associated with a product or chemical throughout its life cycle. Environmental data on emissions and resource use are aggregated into a set of impact categories, such as global warming potential, ozone depletion, and freshwater eutrophication. europa.eu For this compound, an LCIA would consider the environmental impacts from its synthesis, use, and disposal, including the potential impacts of its degradation products.

Structure Activity Relationship Sar Studies of P Methylbenzyl Benzoate Analogues

Systematic Structural Modifications and Their Influence on p-Methylbenzyl Benzoate (B1203000) Activity Profiles

Systematic structural modifications of the p-methylbenzyl benzoate scaffold, though not extensively documented for the exact molecule, can be inferred from studies on related benzyl (B1604629) benzoate and other benzyl-substituted compounds. These studies provide valuable insights into how changes in the aromatic rings and the ester linkage can influence biological activity, particularly in antimicrobial and other therapeutic contexts.

The core structure of this compound offers several sites for modification: the p-methylated benzyl ring (Ring A), the benzoate ring (Ring B), and the ester functional group.

Modifications on the Benzyl Ring (Ring A):

The para-methyl group on the benzyl ring is a key feature. Its influence can be probed by altering its position (ortho, meta) or by replacing it with other substituents with varying electronic and steric properties.

Position of the Methyl Group: The position of the methyl group can impact the molecule's conformation and its interaction with biological targets. Studies on related benzyl derivatives often show that the substitution pattern on the benzyl ring is critical for activity.

Replacement of the Methyl Group: Replacing the methyl group with other alkyl groups of increasing size, such as ethyl or isopropyl, can enhance potency, as seen in some inhibitor studies. nih.gov For instance, in a series of quinazolinedione inhibitors, increasing the steric bulk at the 4-benzyl position from methyl to ethyl and then to isopropyl resulted in improved potency. nih.gov Conversely, replacing the methyl group with a hydrogen atom can lead to a loss of potency. nih.gov

Introduction of Electron-Withdrawing and Electron-Donating Groups: The electronic nature of substituents on the benzyl ring plays a significant role. In studies of 1-benzylindoles, the introduction of electron-withdrawing groups like fluorine, chlorine, or trifluoromethyl at the 5-position of the indole (B1671886) ring (analogous to modifying the benzyl ring) significantly increased inhibitory potency against cPLA2α. nih.gov For example, chloro and trifluoromethyl substituents led to a roughly 10-fold increase in potency. nih.gov In contrast, an electron-donating methoxy (B1213986) group resulted in a significant loss of efficacy. nih.gov

Modifications on the Benzoate Ring (Ring B):

The benzoate ring is another critical site for modification. The introduction of substituents can modulate the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to target proteins.

Influence of Substituents on Antimicrobial Activity: In a study on benzyl and benzoyl benzoic acid inhibitors of bacterial RNA polymerase, the introduction of electron-withdrawing substituents on the benzoic acid ring significantly improved antimicrobial activity against S. pneumoniae and S. aureus. nih.govpolyu.edu.hk The highest activity was observed with a 5-trifluoromethyl substituent. nih.govpolyu.edu.hk Conversely, an electron-donating group maintained or only slightly improved activity. nih.gov This suggests that for certain activities, an electron-deficient benzoate ring is favorable.

The following table summarizes the influence of substituents on the activity of benzyl benzoate analogues based on findings from related compound series.

Modification SiteSubstituentObserved Effect on ActivityReference Compound Series
Benzyl Ring Increase steric bulk (methyl to isopropyl)Improved potencyQuinazolinediones
HydrogenLoss of potencyQuinazolinediones
Electron-withdrawing groups (F, Cl, CF3)Increased potency1-Benzylindoles
Electron-donating group (OCH3)Decreased potency1-Benzylindoles
Benzoate Ring Electron-withdrawing groups (e.g., CF3)Significantly improved antimicrobial activityBenzyl/Benzoyl Benzoic Acids
Electron-donating groupsMaintained or slightly improved antimicrobial activityBenzyl/Benzoyl Benzoic Acids

Modifications of the Ester Linkage:

While less commonly explored in the available literature for this specific scaffold, modifications to the ester linkage, such as replacement with an amide or other bioisosteres, could profoundly impact the compound's stability, polarity, and hydrogen bonding capacity, thus altering its biological profile.

These findings from related structures underscore the importance of a systematic approach to modifying the this compound scaffold to optimize its biological activity for various therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For this compound derivatives, QSAR studies, although not directly reported, can be extrapolated from research on broader classes of benzyl benzoate analogues, particularly as anti-tyrosinase agents. chemrj.orgresearchgate.netresearchgate.net

These studies typically involve calculating a variety of molecular descriptors and then using statistical methods, such as genetic algorithm-multiple linear regression (GA-MLR), to build a predictive model. The goal is to identify the key physicochemical properties that govern the activity of these compounds.

A QSAR study on a series of tetraketone and benzyl benzoate derivatives as tyrosinase inhibitors revealed that the anti-tyrosinase activity was influenced by a combination of descriptors. chemrj.orgresearchgate.net These descriptors relate to the molecule's electronic properties, such as ionization potential and electronegativity, as well as its steric and geometric features. chemrj.org

The general form of a QSAR regression equation is: Y = B1X1 + B2X2 + B3*X3 + … + c researchgate.net Where:

Y is the biological activity (e.g., pIC50).

X1, X2, X3... are the molecular descriptors.

B1, B2, B3... are the regression coefficients.

c is the regression constant.

The models developed for benzyl benzoate analogues indicated that descriptors such as the Average Broto-Moreau autocorrelation and Randic-like eigenvector-based indices, which relate to the molecule's topology and electronic structure, were significant in predicting activity. researchgate.net The positive contribution of these descriptors suggests that increasing certain electronic and polarizability characteristics could lead to enhanced inhibitory activity. researchgate.net

The following table presents a hypothetical summary of descriptor types and their potential influence on the activity of this compound derivatives, based on studies of related compounds.

Descriptor TypePotential Influence on ActivityRationale from Analogue Studies
Electronic Descriptors HighActivity is influenced by ionization potential and electronegativity. chemrj.org
Topological Descriptors HighAutocorrelation descriptors, reflecting the distribution of properties across the molecular structure, are important. researchgate.net
Steric Descriptors Moderate to HighSteric bulk on the benzyl ring can enhance potency. nih.gov
Hydrophobicity (logP) ModerateLipophilicity often plays a role in cell permeability and target engagement.

While a specific QSAR model for this compound is not available in the reviewed literature, the principles derived from studies on similar structures provide a solid foundation for future computational work. Such models would be invaluable for designing novel derivatives with improved activity profiles.

Pharmacophore Modeling and Ligand Design Principles Applied to this compound Scaffolds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound scaffolds, while no direct pharmacophore models have been published, principles of ligand design can be inferred from studies on structurally related inhibitors of various enzymes.

A pharmacophore model typically includes features such as:

Hydrogen bond acceptors (HBA)

Hydrogen bond donors (HBD)

Hydrophobic regions (HY)

Aromatic rings (AR)

Positive and negative ionizable features

In the context of this compound, the ester carbonyl oxygen can act as a hydrogen bond acceptor. The two aromatic rings (the p-methylbenzyl and benzoate moieties) represent significant hydrophobic and aromatic features.

Studies on other benzyl-substituted inhibitors provide clues for ligand design. For instance, in the development of inhibitors for bacterial RNA polymerase, the benzoic acid moiety was found to be crucial, forming strong ionic bonds with arginine residues in the target protein. nih.gov This highlights the importance of a properly positioned acidic group or a group capable of strong polar interactions.

Furthermore, the exploration of the 2,3-dihydroisoindole pharmacophore for inhibiting influenza virus PA endonuclease revealed the importance of a metal-binding pharmacophore combined with a lipophilic moiety. nih.gov In this series, a 4-methylbenzyl substituent was one of the variations explored, indicating that the p-methylbenzyl group can serve as a key lipophilic component in ligand design. nih.gov

Based on these principles, a hypothetical pharmacophore for a this compound analogue might include:

An aromatic ring with a hydrophobic substituent (representing the p-methylbenzyl group).

A central scaffold.

An aromatic ring with potential hydrogen bond acceptors/donors (representing the benzoate moiety with further substitutions).

Defined distances and angles between these features.

The following table outlines key pharmacophoric features and their potential role in the activity of this compound analogues, derived from related research.

Pharmacophoric FeaturePotential Role in ActivityInferred from Studies on
p-Methylbenzyl Group Hydrophobic/Aromatic Interaction; Lipophilic AnchorInfluenza Virus PA Endonuclease Inhibitors
Ester Carbonyl Hydrogen Bond AcceptorGeneral principles of drug-receptor interactions
Benzoate Ring Aromatic Interaction; Scaffold for further functionalizationBacterial RNA Polymerase Inhibitors
Substituents on Rings Modulate electronic properties and steric interactions; potential H-bond donors/acceptorsVarious inhibitor classes

The design of new ligands based on the this compound scaffold would involve synthesizing derivatives that match a proposed pharmacophore model and then evaluating their biological activity. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Future Directions and Emerging Research Opportunities in P Methylbenzyl Benzoate Chemistry

Application of Machine Learning and Artificial Intelligence in p-Methylbenzyl Benzoate (B1203000) Research

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the landscape of chemical research, and the study of p-methylbenzyl benzoate and its derivatives is no exception. These computational tools offer the potential to accelerate discovery, optimize synthetic processes, and predict molecular properties with unprecedented speed and accuracy.

ML models can also be employed to predict the physicochemical and biological properties of novel this compound derivatives. By training models on existing data, researchers can estimate properties such as solubility, toxicity, and bioactivity before a compound is ever synthesized. researchgate.net For example, a machine learning-based model was developed to preoperatively predict the efficacy of transarterial chemoembolization (TACE) in hepatocellular carcinoma, demonstrating the potential of ML in clinical applications. researchgate.net This predictive capability allows for the in silico screening of large virtual libraries of compounds, enabling the identification of promising candidates for specific applications, such as new fragrance components, pharmaceutical intermediates, or materials with desired properties.

Molecular docking studies, often enhanced by machine learning algorithms, can provide insights into the binding interactions of this compound derivatives with biological targets. mdpi.com This is particularly relevant in drug discovery, where understanding the mechanism of action is crucial. For instance, a study on a novel ethyl 4-[(4-methylbenzyl)oxy] benzoate complex utilized both in vitro and in vivo assays to investigate its anticancer properties, a process that could be augmented and accelerated with predictive modeling. researchgate.net

The table below summarizes potential applications of AI and ML in this compound research.

Application Area Specific AI/ML Technique Potential Impact
Synthesis Planning Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs)Proposing novel and efficient synthetic routes. nih.gov
Reaction Optimization Bayesian Optimization, Reinforcement LearningFine-tuning reaction conditions (temperature, catalysts, solvents) for maximum yield and purity.
Impurity Prediction Graph-based Neural Networks, Natural Language Processing (NLP) of reaction dataPredicting and tracking the formation of by-products and impurities in multi-step syntheses. openreview.netmit.edu
Property Prediction Quantitative Structure-Activity Relationship (QSAR) models, Support Vector Machines (SVM)Estimating physicochemical properties (solubility, melting point) and biological activities (toxicity, efficacy). researchgate.net
Drug Discovery Molecular Docking Simulations, Deep Learning for target identificationIdentifying potential biological targets and predicting binding affinities of derivatives. mdpi.com

The continued development and application of these computational tools will undoubtedly open new avenues for innovation in the chemistry of this compound.

Exploration of Novel Synthetic Strategies and Green Chemistry Innovations

The synthesis of this compound and its related compounds is an area ripe for innovation, with a growing emphasis on developing more efficient, sustainable, and environmentally friendly methods. Key areas of research include the use of novel catalysts, the exploration of enzymatic transformations, and the adoption of green chemistry principles to minimize waste and energy consumption.

Novel Catalytic Systems:

Recent research has focused on the development of advanced catalysts to improve the efficiency and selectivity of esterification reactions. For example, solid acid catalysts, such as those based on zirconium and titanium, have been investigated for the synthesis of methyl benzoates, offering advantages in terms of reusability and reduced corrosion compared to traditional liquid acid catalysts. researchgate.net Metal-organic frameworks (MOFs) also show promise as highly tunable catalysts for selective oxidation reactions, which could be applied to the synthesis of precursors like 4-(hydroxymethyl)benzoic acid from p-xylene (B151628) with fewer by-products. google.com Furthermore, metal-catalyzed oxidation reactions are a vital tool in synthetic organic chemistry for producing valuable intermediates. royalsocietypublishing.org

Enzymatic and Biocatalytic Approaches:

Enzymatic esterification, utilizing lipases, presents a greener alternative to conventional chemical methods. vulcanchem.com These reactions are typically conducted under milder conditions, reducing energy consumption and the formation of unwanted side products. The use of biocatalysts is particularly attractive for the synthesis of chiral compounds, where high stereoselectivity is required. For instance, butyrylcholinesterase has been used for the kinetic resolution of N-benzyl protected quinuclidine (B89598) esters, demonstrating the potential of enzymes in producing enantiomerically pure compounds. mdpi.com

Green Chemistry Innovations:

The following table details some innovative synthetic strategies and their potential benefits:

Synthetic Strategy Key Innovations Advantages Relevant Findings
Advanced Catalysis Solid acid catalysts (e.g., Zr/Ti), Metal-Organic Frameworks (MOFs)Reusability, reduced waste and corrosion, high selectivity.Zirconium metal catalysts with fixed Ti showed high activity in the synthesis of methyl benzoate compounds. researchgate.net MOFs can be used for the selective oxidation of p-xylene. google.com
Enzymatic Synthesis Lipase-catalyzed esterification, Kinetic resolution with enzymesMild reaction conditions, high selectivity, production of chiral compounds.Lipase (B570770) from Candida antarctica can catalyze the esterification of 4-methylbenzyl alcohol. vulcanchem.com Butyrylcholinesterase is an adequate biocatalyst for the kinetic resolution of N-benzyl esters. mdpi.com
Green Solvents & Conditions Use of greener solvents (e.g., ionic liquids), solvent-free reactionsReduced environmental impact, improved safety.Lignocellulosic biomass can be utilized in a green and effective way for sustainable development. diva-portal.org
Protecting Group Chemistry Orthogonal deprotection strategiesIncreased synthetic flexibility in the synthesis of complex molecules.The p-methylbenzyl (MBn) group can be selectively removed in the presence of other protecting groups. acs.orgnih.govx-mol.com

Future research in this area will likely focus on combining these approaches, for example, by using biocatalysts in conjunction with green solvents or developing multifunctional catalysts that can promote several reaction steps in a one-pot process.

Identification of Undiscovered Biological and Environmental Roles

While this compound is known for its use as a fragrance ingredient and as a synthetic intermediate, its full range of biological and environmental activities remains largely unexplored. Future research could uncover novel applications and provide a more complete understanding of its interactions with living organisms and ecosystems.

Potential Biological Activities:

The structural motifs present in this compound, namely the benzoate and benzyl (B1604629) groups, are found in a wide variety of biologically active molecules. This suggests that derivatives of this compound could exhibit interesting pharmacological properties. For example, some benzoate derivatives have been investigated for their antimicrobial and anticancer activities. researchgate.netvulcanchem.comontosight.ai A study on ethyl 4-[(4-methylbenzyl)oxy] benzoate, a related compound, demonstrated notable anticancer activity against Ehrlich ascites carcinoma and human breast cancer cells. researchgate.net Further screening of this compound and its analogues against a diverse panel of biological targets could reveal previously unknown therapeutic potential.

Environmental Fate and Degradation:

Understanding the environmental fate of this compound is crucial, given its use in consumer products. Research into its biodegradation pathways in various environmental compartments (soil, water) is needed. Studies on the anaerobic degradation of related compounds like 4-methylbenzoate have shown that certain bacteria can utilize these molecules as a carbon source. asm.org For instance, a novel alphaproteobacterium, strain pMbN1, was found to degrade 4-methylbenzoate under nitrate-reducing conditions. asm.org The degradation of p-xylene, a precursor to p-methylbenzyl alcohol, can proceed through intermediates such as p-methylbenzyl alcohol and p-tolualdehyde. cdc.govusgs.gov Investigating the microorganisms and enzymes involved in the breakdown of this compound could lead to the development of bioremediation strategies for contaminated sites.

Metabolic Pathways:

Investigating how this compound is metabolized in different organisms, from microbes to mammals, can provide insights into its potential toxicity and mechanisms of action. For example, p-methylbenzyl alcohol, a component of this compound, is known to be a xenobiotic metabolite. nih.govebi.ac.uk Studies on the pulmonary metabolites of p-xylene have identified p-methylbenzyl alcohol as a key intermediate. ebi.ac.uk Elucidating the complete metabolic pathways of this compound will be essential for a thorough risk assessment and for understanding its broader biological implications.

The following table outlines key research areas for exploring the undiscovered roles of this compound:

Research Area Focus Potential Outcomes Supporting Evidence
Pharmacological Screening Antimicrobial, anticancer, anti-inflammatory activityDiscovery of new therapeutic applications.Analogues have shown activity against Staphylococcus aureus. vulcanchem.com A related ethyl benzoate derivative showed anticancer properties. researchgate.net
Environmental Biodegradation Identification of degradation pathways and responsible microorganismsDevelopment of bioremediation techniques.Bacteria have been identified that can degrade the related compound 4-methylbenzoate. asm.org
Metabolism Studies Elucidation of metabolic pathways in various organismsUnderstanding of potential toxicity and biological interactions.p-Methylbenzyl alcohol is a known xenobiotic metabolite. nih.govebi.ac.uk
Ecotoxicology Assessment of effects on non-target organismsComprehensive environmental risk assessment.The toxic effects of p-xylene and its metabolites on marine microalgae have been investigated. ebi.ac.uk

By pursuing these research directions, scientists can build a more comprehensive understanding of this compound, potentially unlocking new applications and ensuring its safe and sustainable use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for p-methylbenzyl benzoate, and what methodological considerations ensure high yield and purity?

  • Answer : this compound can be synthesized via esterification between p-methylbenzyl alcohol and benzoic acid derivatives. Key steps include:

  • Protection/deprotection strategies : Use acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) to enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of reactants.
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity. Monitoring via TLC or HPLC is critical .

Q. How can spectroscopic and computational methods confirm the structural integrity of this compound derivatives?

  • Answer :

  • FT-IR : Validate ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and aromatic C-H stretches.
  • NMR : ¹H NMR should show resonances for the methyl group (~δ 2.3 ppm) and aromatic protons (δ 7.2–8.0 ppm). ¹³C NMR confirms ester carbonyl (~δ 167 ppm) .
  • Computational validation : Density functional theory (DFT) methods (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, which are compared to experimental data to resolve ambiguities .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

  • Answer : Key properties include:

  • Melting point : ~18–20°C (similar to benzyl benzoate analogs; differential scanning calorimetry recommended for precise measurement) .
  • Hydrophobicity : LogP values (estimated via HPLC retention times) guide solvent selection for reactions or biological assays.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage in anhydrous environments at 4°C is advised .

Advanced Research Questions

Q. How do force field parameters for p-methylbenzyl derivatives (e.g., PMB) impact molecular dynamics simulations of ester-containing systems?

  • Answer : In GROMOS simulations, the partial charge assignment for p-methylbenzyl alcoholate (PMB, charge -e) affects solvation dynamics and interaction energies. Parameters must account for:

  • Electrostatic interactions : Adjust Lennard-Jones potentials to model aromatic stacking and ester-group hydrogen bonding .
  • Validation : Compare simulated properties (e.g., density, diffusion coefficients) with experimental data to refine topology files .

Q. What analytical challenges arise in quantifying this compound in complex mixtures, and how can ion-pair chromatography address them?

  • Answer : Co-elution with structurally similar esters (e.g., benzyl benzoate) complicates quantification. Methodological solutions include:

  • Ion-pair reagents : Additives like tetrabutylammonium bromide improve resolution by modifying retention times .
  • Mobile phase optimization : Gradient elution (acetonitrile/water with 0.1% formic acid) enhances peak separation.
  • Detection : UV at 254 nm (aromatic absorption) or tandem MS for trace-level analysis .

Q. How do electronic effects of the p-methyl substituent influence the reactivity of benzyl benzoate derivatives in nucleophilic acyl substitution?

  • Answer : The electron-donating methyl group at the para position:

  • Activates the aromatic ring : Enhances resonance stabilization of the transition state in ester hydrolysis.
  • Alters reaction kinetics : Compare rate constants (k) under acidic (e.g., H₃O⁺) vs. basic (e.g., OH⁻) conditions via stopped-flow spectroscopy.
  • Steric effects : Minimal due to para positioning, but molecular docking studies can assess steric hindrance in enzyme-catalyzed reactions .

Q. What discrepancies exist in the literature regarding the biological activity of benzyl benzoate analogs, and how can mechanistic studies resolve them?

  • Answer : For example, benzyl benzoate’s efficacy in scabies treatment is debated vs. ivermectin . To address contradictions:

  • In vitro assays : Compare parasite mortality rates using standardized protocols (e.g., WHO guidelines).
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed products) contributing to efficacy .
  • Statistical rigor : Meta-analyses of clinical data (e.g., Cochrane reviews) clarify confounding variables like dosage and patient demographics .

Methodological Notes

  • References : Avoid unreliable sources (e.g., ) per guidelines. All data here are derived from peer-reviewed studies, simulation toolkits (GROMOS), and analytical standards .
  • Safety : Follow protocols for handling esters (e.g., PPE, fume hoods) as per hazard sheets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.